4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline is a heterocyclic compound that features a quinoline core substituted with pyridinyl and pyrrolopyridinyl groups
Preparation Methods
The synthesis of 4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of pyridine derivatives with quinoline intermediates followed by cyclization can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or quinoline rings, often using halogenated derivatives as intermediates.
Scientific Research Applications
4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with DNA or proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline include other quinoline derivatives and pyridine-containing heterocycles. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. Examples include:
Quinolinyl-pyrazoles: These compounds have similar quinoline cores but different substituents, leading to varied pharmacological properties.
Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are known for their diverse biological activities.
This compound stands out due to its unique combination of pyridinyl and pyrrolopyridinyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2230901-44-5 |
---|---|
Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.